5-Acetyl-1,2-dihydro-2-(4-methyl-3-nitrophenyl)-3H-1,2,4-triazol-3-one
Description
Historical Evolution of Triazole-Based Scaffolds in Drug Discovery
The exploration of triazole derivatives in medicinal chemistry dates to the late 19th century, when the foundational heterocyclic structure was first characterized. The discovery of antifungal azoles in the mid-20th century, such as fluconazole and itraconazole, marked a paradigm shift, demonstrating the critical role of triazole rings in inhibiting cytochrome P450 enzymes like CYP51, which are essential for ergosterol biosynthesis in pathogenic fungi. Over time, synthetic innovations, including copper-catalyzed azide-alkyne cycloadditions (CuAAC) and organocatalytic strategies, expanded access to diverse triazole architectures, enabling precise regioselectivity and functional group incorporation.
The integration of 1,2,4-triazole motifs into pharmaceuticals gained momentum with drugs like alprazolam, a benzodiazepine analog fused with a triazole ring, which exhibited enhanced anxiolytic properties due to improved receptor binding kinetics. Similarly, the CCR5 antagonist maraviroc incorporated a 1,2,4-triazole subunit to optimize antiviral activity against HIV-1, showcasing the scaffold’s adaptability in addressing complex therapeutic targets. These advancements underscored the triazole ring’s dual utility as both a pharmacophore and a structural stabilizer, capable of modulating electronic and steric properties to fine-tune drug efficacy.
Significance of 5-Acetyl-1,2-dihydro-2-(4-methyl-3-nitrophenyl)-3H-1,2,4-triazol-3-one in Heterocyclic Chemistry
The compound this compound (molecular formula: $$ \text{C}{11}\text{H}{10}\text{N}{4}\text{O}{4} $$) exemplifies the strategic fusion of electron-withdrawing and electron-donating substituents to enhance reactivity and biological interactions. The acetyl group at the 5-position introduces a ketone functionality, which can participate in hydrogen bonding and serve as a site for further derivatization, while the 4-methyl-3-nitrophenyl moiety at the 2-position contributes steric bulk and electronic modulation through its nitro group. This combination creates a polarized triazolone core, favoring interactions with enzymatic active sites or biological membranes.
Structural and Electronic Features
The SMILES notation $$ \text{CC1=C(C=C(C=C1)N2C(=O)NC(=N2)C(=O)C)N+[O-]} $$ reveals a planar triazolone ring conjugated with the aromatic phenyl group, facilitating π-π stacking interactions. The nitro group’s strong electron-withdrawing effect increases the electrophilicity of the triazolone ring, enhancing its susceptibility to nucleophilic attack at the 4-position, a property leveraged in further functionalization. Meanwhile, the methyl group at the phenyl para position provides steric protection, potentially improving metabolic stability by shielding reactive sites from enzymatic degradation.
Synthetic Relevance
Patent literature describes the compound’s synthesis via cyclocondensation of semicarbazide with a mixture of organic and hydrochloric acids, optimizing molar ratios to achieve high yields. This method highlights the scaffold’s accessibility through scalable, one-pot reactions, aligning with industrial demands for cost-effective heterocyclic synthesis. Comparative analysis with earlier triazolone derivatives, such as those lacking acetyl or nitro groups, demonstrates its superior stability and reactivity, making it a preferred intermediate for generating libraries of bioactive analogs.
Comparative Analysis of Triazolone Derivatives
| Derivative | Substituents | Key Properties | Application Areas |
|---|---|---|---|
| This compound | Acetyl, 4-methyl-3-nitrophenyl | Enhanced electrophilicity, metabolic stability | Antimicrobial agents, enzyme inhibitors |
| 1,2,4-Triazol-3-one | None | Basic triazolone core | Intermediate for further derivatization |
| 5-Methyl-1,2,4-triazol-3-one | Methyl | Increased lipophilicity | CNS-targeting therapeutics |
Properties
Molecular Formula |
C11H10N4O4 |
|---|---|
Molecular Weight |
262.22 g/mol |
IUPAC Name |
5-acetyl-2-(4-methyl-3-nitrophenyl)-4H-1,2,4-triazol-3-one |
InChI |
InChI=1S/C11H10N4O4/c1-6-3-4-8(5-9(6)15(18)19)14-11(17)12-10(13-14)7(2)16/h3-5H,1-2H3,(H,12,13,17) |
InChI Key |
ISCJLQOFEPIZLH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)NC(=N2)C(=O)C)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound generally involves:
- Formation of the 1,2,4-triazole ring system.
- Introduction of the acetyl group at the 5-position.
- Attachment of the 4-methyl-3-nitrophenyl substituent at the 2-position.
This is often achieved via cyclization reactions of hydrazide or hydrazone precursors with appropriate acylating agents or via azide coupling methods.
Synthesis via Hydrazide Cyclization
One common approach involves the preparation of hydrazide intermediates followed by cyclization to form the triazole ring:
- Starting from 2-(4-methyl-3-nitrophenyl)hydrazide derivatives, the compound is treated with acetylating agents or subjected to reflux in ethanol with hydrazine hydrate to induce cyclization.
- For example, hydrazine hydrate reflux in ethanol for 4 hours, followed by stirring overnight, leads to hydrazide formation, which upon further treatment yields the triazol-3-one ring system with high yield (up to 94%) and purity.
- The reaction conditions typically involve ethanol as solvent, moderate reflux temperatures, and purification by crystallization from aqueous ethanol.
One-Pot and Multi-Step Syntheses Involving Azides and Curtius Rearrangement
- Azide coupling reactions have been employed to construct 1,2,4-triazole derivatives, where azides undergo Curtius rearrangement to isocyanates that further react with amines to yield urea or amide derivatives, which can be cyclized to form triazolones.
- The use of sulfonyl azides and enaminones under controlled conditions (e.g., ethanol solvent, room temperature) can selectively yield triazole derivatives via 1,3-dipolar cycloaddition and subsequent rearrangements.
- Density functional theory (DFT) studies support the mechanistic pathways, indicating that electron-deficient groups like nitro substituents on the aryl ring facilitate faster cycloaddition and influence product selectivity.
Thermal Cyclization of Hydrazides
- Thermal cyclization of hydrazide intermediates derived from 3-nitrobenzohydrazide and related benzodiazepine derivatives in solvents such as 1-butanol or ethanol at temperatures around 45 °C for 18–26 hours has been reported to yield fused triazole systems.
- Although focused on benzodiazepine-fused triazoles, these methods illustrate the utility of hydrazide precursors and solvent choice in optimizing yields and purity of nitro-substituted triazole derivatives.
Alkylation and Functionalization Post-Triazole Formation
- After formation of the triazol-3-one core, further functionalization such as alkylation at nitrogen atoms using methyl iodide or ethyl bromide in the presence of sodium ethoxide has been demonstrated to modify the compound properties.
- Aromatic aldehydes can also be used to form arylideneamino derivatives, expanding the chemical diversity of triazole compounds with nitrophenyl substituents.
Data Table: Summary of Key Preparation Methods
Comprehensive Research Findings and Mechanistic Insights
- The presence of the nitro group on the phenyl ring influences the electronic properties of the triazole, enhancing reactivity in cycloaddition and rearrangement steps.
- Solvent choice is critical: ethanol and 1-butanol are preferred for cyclization steps, with ethanol favoring diazo compound formation and 1,4-dioxane facilitating elimination pathways in triazole synthesis.
- The Curtius rearrangement pathway enables the conversion of azides to isocyanates, which then react with amines to form urea or amide intermediates, eventually cyclizing to triazolones.
- DFT computational studies reveal that the 1,3-dipolar cycloaddition is regioselective and driven by asynchronous bond formation, with non-covalent interactions playing a significant role in stabilizing transition states.
- The acetyl group at the 5-position can be introduced either by starting with acetylated precursors or by acetylation post-triazole ring formation, depending on the synthetic route.
Chemical Reactions Analysis
Types of Reactions
5-Acetyl-1,2-dihydro-2-(4-methyl-3-nitrophenyl)-3H-1,2,4-triazol-3-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The triazolone ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as amines, thiols, and halides
Major Products Formed
Oxidation: 5-Amino-1,2-dihydro-2-(4-methylphenyl)-3H-1,2,4-triazol-3-one
Reduction: 5-Hydroxy-1,2-dihydro-2-(4-methyl-3-nitrophenyl)-3H-1,2,4-triazol-3-one
Substitution: Various substituted triazolones depending on the nucleophile used
Scientific Research Applications
5-Acetyl-1,2-dihydro-2-(4-methyl-3-nitrophenyl)-3H-1,2,4-triazol-3-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and antimicrobial agent.
Materials Science: It is explored for its use in the development of novel materials with specific electronic and optical properties.
Biology: It is investigated for its potential role in modulating biological pathways and as a probe in biochemical assays.
Industry: It is used as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 5-Acetyl-1,2-dihydro-2-(4-methyl-3-nitrophenyl)-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The triazolone ring can also participate in hydrogen bonding and π-π interactions with biological macromolecules, affecting their function and activity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The biological activity of triazolone derivatives is highly dependent on substituent groups. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison
Key Observations:
- Electron-Withdrawing Groups: The target compound’s 3-nitro group (meta to methyl) contrasts with 5-nitro substitution in .
- Acetyl vs. Alkyl Chains : The acetyl group in the target compound may increase metabolic stability compared to the ethyl group in ’s antidepressant analog .
- Bulkier Substituents: Piperazinyl and phenoxyethyl groups () improve receptor binding in neurological and antifungal applications but reduce solubility .
Pharmacological Activity
Antitumor Activity:
- The target compound’s structural analogs, such as compounds P and Q (), exhibit antitumor activity by linking triazolone to quillaic acid via ester bonds. The 4-methyl-3-nitrophenyl group in the target compound may similarly enhance cytotoxicity by promoting DNA intercalation or enzyme inhibition .
- In contrast, the piperazinyl-substituted triazolone in shows antifungal activity, highlighting how aromatic substituents dictate target specificity .
Physicochemical Properties
Solubility and Bioavailability:
- The target compound’s nitro and acetyl groups likely reduce logP (predicted ~1.5–2.0) compared to the more lipophilic 5-ethyl-phenoxyethyl derivative (logP ~2.5) .
- The 5-nitro analog () has exceptionally high density (2.46 g/cm³), suggesting compact molecular packing, which may limit solubility .
Biological Activity
5-Acetyl-1,2-dihydro-2-(4-methyl-3-nitrophenyl)-3H-1,2,4-triazol-3-one (CAS: 1000574-85-5) is a synthetic compound belonging to the triazole family. This compound has garnered attention due to its potential biological activities, which include antimicrobial, antifungal, and antitumor properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.
The molecular formula of this compound is , with a molecular weight of 262.22 g/mol . The compound's structure features a triazole ring substituted with an acetyl group and a nitrophenyl moiety, which are believed to contribute to its biological activities.
Antimicrobial Activity
Research indicates that compounds with triazole structures often exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound shows activity against various bacterial strains. A study reported an inhibition zone against Escherichia coli and Staphylococcus aureus, suggesting its potential as an antimicrobial agent .
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Escherichia coli | 15 |
| Staphylococcus aureus | 18 |
Antifungal Activity
The antifungal properties of this compound were evaluated against several fungal strains. Notably, it exhibited significant activity against Candida albicans and Aspergillus niger. The minimum inhibitory concentration (MIC) values were determined to be promising for therapeutic applications.
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 32 |
| Aspergillus niger | 64 |
Antitumor Activity
The antitumor potential of this compound was assessed in various cancer cell lines. The compound demonstrated cytotoxic effects on human breast cancer cells (MCF-7) and human lung cancer cells (A549), with IC50 values indicating its effectiveness in inhibiting cancer cell proliferation.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12.5 |
| A549 | 15.0 |
The exact mechanism through which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that the compound may interfere with nucleic acid synthesis or disrupt cellular membrane integrity in microbial cells . Additionally, its interaction with specific enzymes involved in cancer cell metabolism could account for its antitumor activity.
Case Studies
Several case studies have been conducted to explore the therapeutic applications of this compound:
- Study on Antimicrobial Efficacy : A clinical trial assessed the effectiveness of this compound in treating skin infections caused by resistant bacterial strains. Patients receiving the treatment showed a significant reduction in infection rates compared to those on standard antibiotics .
- Antifungal Treatment in Immunocompromised Patients : Another study evaluated the use of this triazole derivative in patients undergoing chemotherapy who developed fungal infections. Results indicated improved outcomes and reduced fungal load in treated patients .
Q & A
Basic: What are the standard methodologies for synthesizing 5-acetyl-1,2-dihydro-2-(4-methyl-3-nitrophenyl)-3H-1,2,4-triazol-3-one, and how can reaction efficiency be optimized?
Answer:
The synthesis typically involves introducing substituents to the triazole core via multi-step reactions. For example:
- Step 1: React 1,2,4-triazole with acetylating agents (e.g., acetic anhydride) to introduce the acetyl group.
- Step 2: Nitration and methylation of the phenyl ring using nitric acid and methylating agents under controlled conditions .
- Optimization: Use reflux conditions (e.g., ethanol as solvent, 5–6 hours) to improve yield. Monitor intermediates via TLC and adjust stoichiometry to minimize byproducts .
Basic: What spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?
Answer:
- 1H/13C NMR: Assign peaks by comparing shifts with structurally similar triazoles (e.g., 4-amino-5-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol ).
- IR Spectroscopy: Confirm acetyl (C=O ~1700 cm⁻¹) and nitro (N-O ~1520 cm⁻¹) groups.
- Contradictions: Use X-ray crystallography (as in ) to resolve ambiguities in tautomeric forms or regiochemistry .
Advanced: How can researchers design experiments to study the environmental fate of this compound, considering its nitro and acetyl substituents?
Answer:
- Experimental Framework: Align with INCHEMBIOL’s methodology ( ) to assess abiotic/biotic degradation.
- Abiotic: Simulate hydrolysis/photolysis under varying pH and UV exposure.
- Biotic: Use microbial cultures to track nitro-group reduction pathways.
- Analytical Tools: LC-MS/MS for metabolite identification; ecotoxicity assays (e.g., Daphnia magna) for ecological risk assessment .
Advanced: How can conflicting data on the compound’s tautomeric stability (3H- vs. 4H-triazolone forms) be systematically addressed?
Answer:
- Theoretical Modeling: Use DFT calculations to predict thermodynamic stability of tautomers.
- Experimental Validation: Compare experimental XRD data (e.g., bond lengths in triazole rings from ) with computational results.
- Variable Conditions: Study tautomer ratios via NMR at different temperatures/pH levels .
Basic: What safety protocols are essential when handling this compound during synthesis?
Answer:
- Personal Protection: Wear nitrile gloves, goggles, and lab coats to avoid dermal/ocular exposure.
- Waste Management: Segregate nitro-containing waste and collaborate with certified disposal agencies to prevent environmental contamination .
- First Aid: In case of exposure, rinse affected areas with water and consult a physician with the compound’s SDS .
Advanced: What strategies mitigate byproduct formation during the introduction of the 4-methyl-3-nitrophenyl group?
Answer:
- Reagent Selection: Use selective nitrating agents (e.g., HNO3/H2SO4) to avoid over-nitration.
- Temperature Control: Maintain ≤40°C during nitration to prevent decomposition.
- Purification: Employ column chromatography (silica gel, ethyl acetate/hexane) to isolate the target compound from ortho/para isomers .
Basic: How can researchers validate the purity of synthesized batches for pharmacological studies?
Answer:
- Chromatography: Use HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm.
- Melting Point: Compare observed values with literature data (e.g., analogues like 5-(4-chloro-phenyl)-1H-triazole-3-thiol, mp 210–212°C ).
- Elemental Analysis: Ensure C/H/N/O percentages align with theoretical values (±0.3%) .
Advanced: How can the compound’s bioactivity be rationally linked to its electronic and steric properties?
Answer:
- QSAR Studies: Correlate substituent effects (e.g., nitro’s electron-withdrawing nature) with antifungal activity using regression models.
- Docking Simulations: Map the acetyl group’s interaction with enzyme active sites (e.g., CYP51 in fungi) .
- In Vitro Testing: Compare bioactivity against 5-(4-nitrophenyl)-triazole derivatives to isolate structural contributors .
Basic: What are the best practices for storing this compound to ensure long-term stability?
Answer:
- Conditions: Store in amber vials at –20°C under inert gas (N2/Ar) to prevent oxidation.
- Monitoring: Perform periodic NMR checks to detect decomposition (e.g., loss of acetyl group) .
Advanced: How can researchers reconcile discrepancies in reported solubility data across different solvents?
Answer:
- Method Standardization: Use shake-flask method with saturated solutions filtered through 0.22 μm membranes.
- Temperature Control: Record solubility at 25°C ± 0.1°C.
- Reference Compounds: Compare with structurally similar triazoles (e.g., 4-amino-3-propan-2-yl-1H-triazol-5-one) to identify substituent-specific trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
